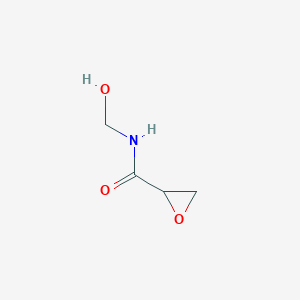

N-(Hydroxymethyl)oxirane-2-carboxamide

描述

N-(Hydroxymethyl)oxirane-2-carboxamide is an oxirane (epoxide) derivative featuring a hydroxymethyl group attached to the carboxamide nitrogen. This compound belongs to the broader class of oxirane-2-carboxamides, which are recognized for their synthetic versatility and biological relevance.

属性

CAS 编号 |

10133-53-6 |

|---|---|

分子式 |

C4H7NO3 |

分子量 |

117.10 g/mol |

IUPAC 名称 |

N-(hydroxymethyl)oxirane-2-carboxamide |

InChI |

InChI=1S/C4H7NO3/c6-2-5-4(7)3-1-8-3/h3,6H,1-2H2,(H,5,7) |

InChI 键 |

YQJPOLDDGABQSE-UHFFFAOYSA-N |

规范 SMILES |

C1C(O1)C(=O)NCO |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions:

Radziszewski Oxidation: One of the methods to synthesize N-(Hydroxymethyl)oxirane-2-carboxamide involves the Radziszewski oxidation of 3-aryl-2-cyanoacrylamides using hydrogen peroxide and sodium hydroxide or sodium carbonate.

Darzens Reaction: Another method involves the Darzens reaction of α-halogen amides and carbonyl compounds.

Industrial Production Methods: The industrial production of this compound typically involves the oxidative hydrolysis of unsaturated nitriles with hydrogen peroxide under alkaline conditions. This method is favored due to the availability of starting reactants, mild reaction conditions, and high selectivity .

化学反应分析

Types of Reactions:

Oxidation: N-(Hydroxymethyl)oxirane-2-carboxamide can undergo oxidation reactions, particularly involving the hydroxymethyl group.

Reduction: The compound can also be reduced, especially at the carboxamide group.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or carboxylic acids can be used to open the oxirane ring.

Major Products:

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Products may include primary amines or alcohols.

Substitution: Products may include β-hydroxypropyl esters or other functionalized molecules.

科学研究应用

Chemistry: N-(Hydroxymethyl)oxirane-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules.

Biology: The compound has been studied for its potential biological activity, including its role as a plant growth regulator and its antifungal properties .

Medicine: Research has explored its potential as an inhibitor of certain enzymes, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of resins, plasticizers, and other materials .

作用机制

The mechanism of action of N-(Hydroxymethyl)oxirane-2-carboxamide involves its ability to undergo nucleophilic substitution reactions. The oxirane ring can be opened by nucleophiles, leading to the formation of various functionalized products. This reactivity is crucial for its biological and industrial applications .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Key Observations:

- Stereoselectivity : The presence of bulky substituents (e.g., 2-nitrophenyl in compound 3a ) drives high trans-selectivity during synthesis , whereas N-(Hydroxymethyl)oxirane-2-carboxamide’s smaller hydroxymethyl group may allow for mixed stereochemistry unless controlled.

- Functional Group Impact : Nitro groups (e.g., in 3a ) increase electrophilicity, favoring nucleophilic reactions, while hydroxymethyl groups may promote hydrogen bonding or degradation pathways (e.g., formaldehyde release under acidic conditions) .

Reactivity and Stability

- Acid-Catalyzed Rearrangements : 3-(2-Nitrophenyl)-oxirane-2-carboxamides undergo acid-catalyzed rearrangements to form N-(2-carboxyphenyl)oxalamides, highlighting the reactivity of the oxirane ring under acidic conditions . The hydroxymethyl group in this compound may similarly participate in rearrangements or crosslinking reactions.

- Hydrolytic Stability : Oxirane rings are generally susceptible to nucleophilic attack. The hydroxymethyl group could accelerate hydrolysis compared to aryl-substituted analogs (e.g., 3a ), which are stabilized by electron-withdrawing nitro groups .

Critical Notes:

- Allergenic Potential: Compounds with hydroxymethyl groups (e.g., Diazolidinyl Urea in cosmetics ) are associated with formaldehyde release, causing skin sensitization. This raises safety concerns for this compound in topical applications.

- Activity vs. Structure: The absence of extended conjugated systems (e.g., isonicotinoyl hydrazines or cerulenin’s alkyl chain ) in this compound may limit its direct antimicrobial efficacy but improve compatibility in hydrophilic formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。